![molecular formula C22H23FN4O2 B4630088 3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)
3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one
Descripción general
Descripción
3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.18050415 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Novel Oxazolidinone Antibacterial Agents : Research has focused on the development of new oxazolidinone antibacterial agents, aiming to expand the spectrum of activity of this class of antibiotics to include Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. This research indicates the potential of these compounds in treating infections caused by both Gram-positive and Gram-negative bacteria, showcasing the importance of substituent effects on antibacterial activity (Genin et al., 2000).
Metabolism and Metabolites Identification : A study on FYL-67, a novel linezolid analogue, explored its phase I metabolism in vivo and in vitro, identifying two metabolites that suggest amide hydrolysis as a significant metabolic pathway. This research is crucial for the development of analytical methods for quantifying such compounds and their metabolites in biological samples, aiding pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Anticancer and Anti-5-lipoxygenase Agents
- Pyrazolopyrimidines Derivatives as Anticancer Agents : Another study focused on synthesizing novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. This research underscores the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases, emphasizing the importance of structural modifications to enhance biological activity (Rahmouni et al., 2016).
Synthesis and Process Development
- Kilogram-Scale Synthesis of Oxazolidinone Antibacterial Candidates : The process development for large-scale preparation of novel oxazolidinone antibacterial candidates demonstrates the feasibility of synthesizing such compounds on a commercial scale. This research is pivotal for transitioning from laboratory-scale synthesis to industrial production, highlighting the compound's potential for widespread clinical use (Yang et al., 2014).
Propiedades
IUPAC Name |
3-[2-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-16-4-2-7-20(12-16)27-15-18(14-24-8-9-26-10-11-29-22(26)28)21(25-27)17-5-3-6-19(23)13-17/h2-7,12-13,15,24H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZBBXHKBFYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CNCCN4CCOC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4630009.png)
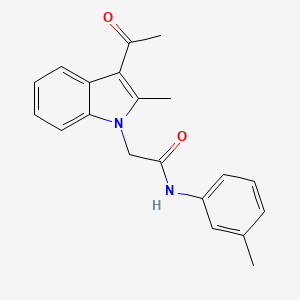
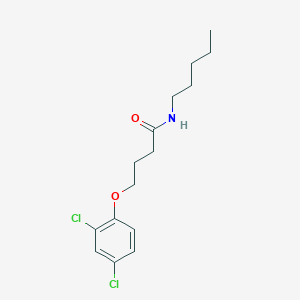
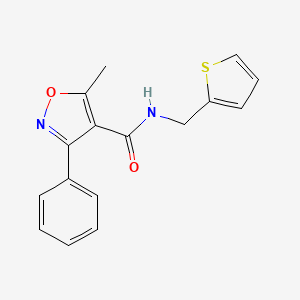
![N-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide](/img/structure/B4630025.png)
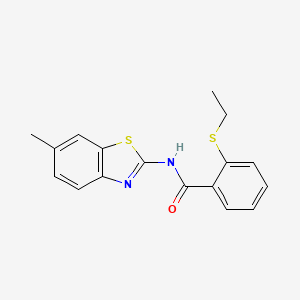
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)
![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)
![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)
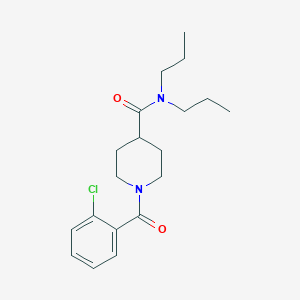
![N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
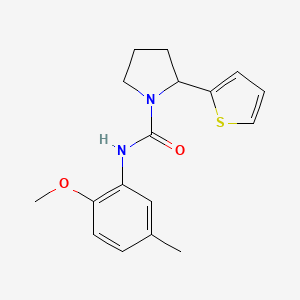
![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)
![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)
